1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI string for “1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride” isInChI=1S/C9H12N2.ClH/c10-11-9-5-7-3-1-2-4-8 (7)6-9;/h1-4,9,11H,5-6,10H2;1H
. The Canonical SMILES string is C1C (CC2=CC=CC=C21)NN.Cl
. Physical And Chemical Properties Analysis
The molecular weight of “1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride” is 184.66 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 184.0767261 g/mol . The topological polar surface area is 38 Ų . The heavy atom count is 12 .Scientific Research Applications
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Antibacterial and Antifungal Studies
- Field : Medicinal Chemistry
- Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
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Pharmacological Properties
- Field : Pharmacology
- Application : Indole derivatives, which include the 2,3-dihydro-1H-inden-2-yl group, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Synthesis of Halo-Aryl and Heterocyclic Tagged 2,3-Dihydro-1H-Inden-1-One Derivatives
- Field : Organic Chemistry
- Application : The synthesis of halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives .
- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .
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Pharmacological Properties of (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
- Field : Pharmacology
- Application : (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid has been studied for its potential pharmacological properties .
- Methods : The compound was synthesized and its properties were studied .
- Results : The compound was found to have potential pharmacological properties .
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Anti-inflammatory Activities of Chalcones of Indole
- Field : Pharmacology
- Application : Anti-inflammatory activities of chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats .
- Methods : The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol (27) .
- Results : The compound showed significant anti-inflammatory activities .
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(2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
- Field : Pharmacology
- Application : (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid has been studied for its potential pharmacological properties .
- Methods : The compound was synthesized and its properties were studied .
- Results : The compound was found to have potential pharmacological properties .
Safety And Hazards
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10;/h3-6,10H,7-9,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBROBVXHCOSKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride | |
CAS RN |
1034457-07-2 | |
Record name | 1H-Indene-2-ethanamine, 2,3-dihydro-α,α-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034457-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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